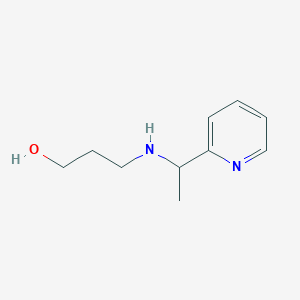

3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

Description

Contextualization within N,O-Donor Amino Alcohol and Pyridine (B92270) Ligand Architectures

The structure of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol firmly places it within the class of N,O-donor ligands. These ligands are organic molecules that contain at least one nitrogen and one oxygen atom capable of donating lone pairs of electrons to a metal center, forming a coordination complex. In this specific molecule, the potential donor atoms are the nitrogen of the pyridine ring, the secondary amine nitrogen, and the oxygen of the propanol (B110389) hydroxyl group. This arrangement allows the molecule to act as a bidentate or potentially tridentate ligand.

The pyridine moiety is a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine and its derivatives are fundamental building blocks in coordination chemistry and catalysis. sigmaaldrich.comresearchgate.net The nitrogen atom in pyridine possesses a lone pair of electrons in an sp²-hybridized orbital, making it a good Lewis base and enabling it to coordinate to a wide variety of metal ions. mdpi.com The electronic properties of the pyridine ring can be readily tuned by introducing substituents, which in turn influences the properties of the resulting metal complexes. mdpi.comgoogle.com

Amino alcohols are organic compounds that feature both an amine and an alcohol functional group. The presence of both a "hard" oxygen donor and a "softer" nitrogen donor allows them to form stable chelate rings with metal ions. This chelate effect enhances the stability of the resulting metal complexes compared to coordination with monodentate ligands.

The combination of the pyridine ring and the amino alcohol in one molecule, as seen in this compound, results in a versatile ligand architecture. The relative positions of the donor atoms can lead to the formation of stable five- or six-membered chelate rings upon coordination to a metal center.

Table 1: Key Structural Features of this compound

| Feature | Description | Potential Role in Coordination |

| Pyridine Ring | Aromatic nitrogen-containing heterocycle. | Acts as a σ-donor through the nitrogen lone pair; can participate in π-stacking interactions. |

| Secondary Amine | A nitrogen atom bonded to two carbon atoms and one hydrogen. | A Lewis basic site that can coordinate to a metal center. |

| Primary Alcohol | A hydroxyl (-OH) group attached to a primary carbon atom. | The oxygen atom can act as a donor atom to a metal center. |

| Chiral Center | The carbon atom attached to the pyridine ring, the ethylamino group, a methyl group, and a hydrogen atom. | Can induce chirality in the resulting metal complex, making it suitable for asymmetric catalysis. |

Significance of Chiral Amino Alcohols as Versatile Building Blocks and Ligands in Organic Synthesis and Catalysis

Chiral amino alcohols are a highly valuable class of compounds in organic chemistry. acs.org Their importance stems from their prevalence in natural products and pharmaceuticals, as well as their extensive use as chiral auxiliaries, ligands for asymmetric catalysis, and synthons for the preparation of other chiral molecules. researchgate.netrsc.orgnih.gov

The utility of chiral amino alcohols in asymmetric catalysis is particularly noteworthy. When a chiral amino alcohol is used as a ligand for a metal catalyst, it creates a chiral environment around the metal center. This chiral environment can differentiate between enantiotopic faces of a prochiral substrate, leading to the preferential formation of one enantiomer of the product over the other. This process, known as asymmetric catalysis, is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. researchgate.net

The development of new and efficient synthetic methods for the preparation of chiral amino alcohols is an active area of research. researchgate.net Strategies such as the asymmetric reduction of α-amino ketones, the ring-opening of chiral epoxides or aziridines, and the asymmetric aminohydroxylation of olefins are commonly employed. acs.org

Research Trajectories and Scholarly Objectives for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest several promising research directions.

Synthesis and Characterization: A primary objective would be the development of an efficient and stereoselective synthesis of this compound. This would likely involve the reaction of a chiral 1-(pyridin-2-yl)ethanamine with a suitable three-carbon electrophile containing a hydroxyl or protected hydroxyl group. The full characterization of the compound using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be essential.

Coordination Chemistry: A significant area of investigation would be the coordination behavior of this ligand with a variety of transition metals. Research would focus on synthesizing and characterizing the resulting metal complexes. Key questions to be addressed would include the ligand's denticity (bidentate vs. tridentate), the geometry of the coordination complexes, and the electronic and steric effects of the ligand on the metal center.

Catalytic Applications: Given the chiral nature of the ligand, a major research trajectory would be the exploration of its applications in asymmetric catalysis. Metal complexes of this compound could be screened as catalysts for a range of asymmetric transformations, such as transfer hydrogenation, aldol (B89426) reactions, and Michael additions. The goal would be to achieve high enantioselectivities and catalytic activities.

Table 2: Potential Research Areas and Objectives

| Research Area | Scholarly Objectives |

| Synthetic Chemistry | - Develop a high-yielding and enantioselective synthesis. - Isolate and purify both enantiomers. - Fully characterize the compound and its intermediates. |

| Coordination Chemistry | - Synthesize and characterize coordination complexes with various transition metals (e.g., Pd, Ru, Rh, Cu, Zn). - Determine the coordination modes of the ligand. - Investigate the structural and electronic properties of the metal complexes. |

| Asymmetric Catalysis | - Evaluate the catalytic activity of the metal complexes in asymmetric reactions. - Optimize reaction conditions to maximize enantioselectivity and yield. - Elucidate the mechanism of catalysis. |

Structure

3D Structure

Properties

IUPAC Name |

3-(1-pyridin-2-ylethylamino)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-9(11-7-4-8-13)10-5-2-3-6-12-10/h2-3,5-6,9,11,13H,4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPSDNLWUCEVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 1 Pyridin 2 Yl Ethylamino Propan 1 Ol

Retrosynthetic Approaches and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally disconnecting the target molecule into simpler, commercially available, or easily synthesizable starting materials.

Disconnection Analysis of the Carbon-Nitrogen and Carbon-Oxygen Linkages

The primary retrosynthetic disconnection for 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol targets the central carbon-nitrogen (C-N) bond of the secondary amine. This disconnection simplifies the molecule into two key synthons: a pyridin-2-yl-ethyl electrophile and a 3-amino-1-propanol nucleophile, or conversely, a pyridin-2-yl-ethylamine nucleophile and a propanal-derived electrophile.

A second potential, though less common, disconnection could be at the carbon-oxygen (C-O) bond of the propanol (B110389) moiety. However, the C-N bond formation is generally more strategically versatile for this target molecule.

Strategic Selection of Starting Materials

Based on the C-N bond disconnection, two primary sets of starting materials can be identified:

Route A: Reductive Amination. This approach involves the reaction of a ketone with an amine in the presence of a reducing agent. The key precursors for this route are 2-acetylpyridine (B122185) and 3-amino-1-propanol .

Route B: Nucleophilic Substitution. This strategy involves the reaction of an amine with an alkyl halide or a sulfonate ester. The precursors would be 1-(pyridin-2-yl)ethanamine and a 3-halo-1-propanol or a similar electrophilic three-carbon synthon.

Given the commercial availability and straightforward reactivity of 2-acetylpyridine and 3-amino-1-propanol, Route A often represents a more direct and efficient strategy.

Direct Synthesis and Derivatization Routes

The forward synthesis of this compound can be achieved through several methodologies, with reductive amination being a prominent and widely applicable technique.

Amination Protocols for Propan-1-ol Scaffolds

The introduction of an amino group onto a propan-1-ol backbone is a key transformation. While 3-amino-1-propanol is a readily available starting material, related amination protocols are fundamental in organic synthesis. These can include the reaction of 1,3-propanediol (B51772) derivatives with ammonia (B1221849) or the reduction of corresponding nitriles or azides.

Introduction of the Pyridin-2-yl-ethylamine Moiety

The pyridin-2-yl-ethylamine fragment can be introduced through the reaction of a suitable precursor with the propanolamine (B44665) scaffold. A highly effective method for achieving this is through reductive amination.

Reductive Processes in C-N Bond Formation

Reductive amination is a powerful one-pot reaction that combines a carbonyl compound and an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org This method avoids the often problematic direct alkylation of amines which can lead to over-alkylation. libretexts.org

In the context of synthesizing this compound, the reaction would proceed between 2-acetylpyridine and 3-amino-1-propanol. The initial reaction forms a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced to the target secondary amine. wikipedia.org

A variety of reducing agents can be employed for this transformation, each with its own advantages in terms of reactivity and selectivity.

| Reducing Agent | Typical Reaction Conditions | Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, room temperature | A common and cost-effective reducing agent. libretexts.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, slightly acidic pH | Selective for the reduction of imines in the presence of ketones. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane, acetic acid | A mild and effective reagent for reductive aminations. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C, PtO₂, or Raney Ni | A "green" alternative, though may require higher pressures and temperatures. |

The choice of reducing agent can be critical to the success of the reaction, and optimization of reaction conditions is often necessary to achieve high yields. Recent studies have demonstrated highly enantioselective direct asymmetric reductive amination of 2-acetyl-6-substituted pyridines using chiral ruthenium catalysts, which could be applicable for the synthesis of specific stereoisomers of the target compound. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 1 Pyridin 2 Yl Ethylamino Propan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H and ¹³C NMR spectra provide the initial and most direct evidence for the presence of the key structural fragments of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol. The expected chemical shifts (δ) are predicted based on established values for analogous structural motifs, such as 2-substituted pyridines and N-substituted aminopropanols.

Proton (¹H) NMR: The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton environment. The pyridine (B92270) ring protons are expected to appear in the aromatic region (δ 7.0-8.5 ppm), with the proton at position 6 being the most deshielded due to its proximity to the nitrogen atom. The aliphatic protons of the ethyl and propanol (B110389) chains would resonate in the upfield region. The protons of the -CH₂- group adjacent to the hydroxyl function are expected around δ 3.6 ppm, while the protons of the -CH₂- group next to the amine nitrogen would appear at a slightly lower chemical shift. The methine proton (-CH-) of the ethyl group, being adjacent to both the pyridine ring and the amine nitrogen, is predicted to be a multiplet around δ 3.8-4.0 ppm. The terminal methyl group (-CH₃) of the ethyl fragment would give rise to a doublet in the δ 1.3-1.5 ppm region.

Carbon (¹³C) NMR: The ¹³C NMR spectrum will complement the proton data, showing a unique signal for each carbon atom in a different chemical environment. The pyridine ring carbons are expected to resonate in the downfield region (δ 120-160 ppm), with the carbon at position 2 (C2) showing the largest chemical shift due to its direct attachment to the nitrogen atom. The carbons of the aliphatic side chains will appear in the upfield region (δ 15-70 ppm). The carbon bearing the hydroxyl group (-CH₂OH) is expected around δ 60 ppm, while the other aliphatic carbons will have chemical shifts consistent with their substitution patterns.

| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| Py-2 | C | - | ~160.0 |

| Py-3 | CH | ~7.20 | ~122.0 |

| Py-4 | CH | ~7.70 | ~136.5 |

| Py-5 | CH | ~7.15 | ~121.5 |

| Py-6 | CH | ~8.50 | ~149.0 |

| Ethyl-CH | CH | ~3.90 | ~58.0 |

| Ethyl-CH₃ | CH₃ | ~1.40 | ~22.0 |

| Propanol-N-CH₂ | CH₂ | ~2.70 | ~45.0 |

| Propanol-CH₂ | CH₂ | ~1.70 | ~30.0 |

| Propanol-O-CH₂ | CH₂ | ~3.60 | ~61.0 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, a cross-peak between the methine proton of the ethyl group and the methyl protons would confirm their adjacency. Similarly, correlations would be observed between the adjacent methylene (B1212753) groups of the propanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different structural fragments. For example, a correlation between the methine proton of the ethyl group and the C2 carbon of the pyridine ring would confirm the attachment of the ethylamino group at this position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the relative stereochemistry and preferred conformation of the molecule in solution.

The presence of labile protons, such as those in hydroxyl (-OH) and amine (-NH) groups, can be confirmed by a deuterium (B1214612) exchange experiment. Upon addition of a few drops of deuterium oxide (D₂O) to the NMR sample, the signals corresponding to the OH and NH protons will broaden and eventually disappear from the ¹H NMR spectrum. This occurs because the protons are replaced by deuterium atoms, which are not observed in the ¹H NMR experiment. This simple test definitively identifies the signals arising from the active protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

Hydroxyl Group (-OH): A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the alcohol. The broadness of this peak is a result of hydrogen bonding.

Amine Group (-NH): A moderate absorption band for the N-H stretching vibration of the secondary amine should appear in the 3300-3500 cm⁻¹ region. This peak is typically sharper than the O-H stretch.

Pyridine Functionality: The pyridine ring gives rise to several characteristic vibrations. The C-H aromatic stretching vibrations are expected just above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically appear as a series of sharp bands in the 1400-1600 cm⁻¹ region.

Aliphatic C-H Bonds: The stretching vibrations of the C-H bonds in the ethyl and propanol chains will result in strong absorptions in the 2850-3000 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol O-H | Stretching | 3200 - 3600 | Strong, Broad |

| Secondary Amine N-H | Stretching | 3300 - 3500 | Moderate |

| Aromatic C-H (Pyridine) | Stretching | 3000 - 3100 | Moderate |

| Aliphatic C-H | Stretching | 2850 - 3000 | Strong |

| Pyridine Ring C=C, C=N | Stretching | 1400 - 1600 | Moderate to Strong, Sharp |

| Alcohol C-O | Stretching | 1050 - 1200 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. The molecular formula of this compound is C₁₀H₁₆N₂O, giving it a molecular weight of 180.25 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 180. A key fragmentation pathway for both amines and alcohols is α-cleavage (cleavage of the bond adjacent to the heteroatom). libretexts.orgyoutube.com For the target molecule, two primary α-cleavage patterns are plausible:

Cleavage adjacent to the amine: Loss of a methyl radical (•CH₃) from the molecular ion would result in a resonance-stabilized cation at m/z = 165. This is often a favorable fragmentation pathway for N-ethyl substituted amines. libretexts.orgwhitman.edu

Cleavage adjacent to the pyridine ring: Cleavage of the C-C bond between the methine carbon and the pyridine ring would lead to the formation of a pyridinium-stabilized cation. The most prominent fragment is often the one that results from the cleavage of the largest alkyl group from the carbon attached to the nitrogen, which would be the propanol group. However, a more likely fragmentation is the formation of the 2-ethylpyridine (B127773) cation radical upon cleavage of the bond between the nitrogen and the propanol chain, leading to a fragment at m/z = 106.

Another common fragmentation for alcohols is the loss of a water molecule (dehydration), which would lead to a peak at m/z = 162 (M-18). libretexts.org

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 180 | [C₁₀H₁₆N₂O]⁺ | Molecular Ion (M⁺) |

| 165 | [M - CH₃]⁺ | α-cleavage at the ethyl group |

| 162 | [M - H₂O]⁺ | Dehydration |

| 106 | [C₇H₈N]⁺ | Cleavage of N-propanol bond |

Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a primary tool for confirming the molecular weight and deducing the structure through fragmentation analysis. For this compound (molecular formula C₁₀H₁₆N₂O, molecular weight 180.25 g/mol ), electron ionization (EI) would be expected to produce a molecular ion (M⁺˙) peak at an m/z of 180.

The fragmentation of this molecule is predicted to follow pathways characteristic of amines, alcohols, and pyridine derivatives. The most prominent fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the amine nitrogen is a highly favored fragmentation route for amines. This would lead to the formation of a stable pyridinium-containing cation.

Cleavage between the chiral carbon and the methyl group would result in the loss of a methyl radical (•CH₃) to yield a fragment at m/z 165.

The most probable alpha-cleavage involves the scission of the bond between the chiral carbon and the pyridine ring, generating a highly stable pyridinium (B92312) ion or related fragments. The primary fragment observed in the mass spectrum of 2-ethylpyridine is often from the loss of a hydrogen atom, leading to a stable ion. aip.orgnist.gov

Cleavage involving the propanol group:

Loss of the propanolamine (B44665) side chain via cleavage of the N-C bond would lead to a fragment corresponding to the [M - NH(CH₂)₃OH]⁺ radical cation.

Fragmentation of the propanol moiety itself is also expected. For instance, the loss of a water molecule (H₂O) from the molecular ion is a common fragmentation for alcohols, which would produce a peak at m/z 162. A characteristic fragment for primary alcohols is the [CH₂OH]⁺ ion at m/z 31, which is often the base peak for simple primary alcohols. nist.gov For 3-amino-1-propanol, a prominent peak is observed at m/z 30 ([CH₂NH₂]⁺), arising from cleavage adjacent to the amino group. nist.govnih.gov

Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, typically involving the loss of HCN (27 Da) or C₂H₂ (26 Da), leading to smaller fragment ions.

A plausible fragmentation pathway would generate the ions detailed in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Structure | Description of Loss |

|---|---|---|

| 180 | [C₁₀H₁₆N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 165 | [M - CH₃]⁺ | Loss of a methyl radical via alpha-cleavage |

| 107 | [C₇H₉N]⁺˙ | Ion corresponding to 2-ethylpyridine from cleavage of the N-C bond |

| 106 | [C₇H₈N]⁺ | Loss of a hydrogen from the 2-ethylpyridine fragment, often a stable base peak for this moiety |

| 78 | [C₅H₄N]⁺ | Pyridyl cation from cleavage at the ethyl bridge |

| 75 | [C₃H₉NO]⁺˙ | Ion corresponding to 3-amino-1-propanol |

| 30 | [CH₄N]⁺ | [CH₂NH₂]⁺ fragment from cleavage of the propanolamine chain |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental composition of the molecule by measuring the mass-to-charge ratio to a very high degree of accuracy. The theoretical exact mass of the neutral molecule this compound is calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). missouri.edu

The elemental composition and the calculated exact mass are presented below.

Table 2: Exact Mass Calculation

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 16 | 1.007825 | 16.125200 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass [M] | 180.126263 | ||

| Protonated Molecule [M+H]⁺ | 181.133538 |

An experimental HRMS measurement yielding a mass value within a few parts per million (ppm) of the calculated value would confirm the molecular formula C₁₀H₁₆N₂O.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Properties and Chromophoric Analysis of the Pyridine Moiety

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions of the pyridine ring, which acts as the principal chromophore. The aliphatic amino alcohol chain does not absorb significantly in the typical UV-Vis range (200-800 nm). The pyridine chromophore exhibits characteristic π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These are typically high-intensity absorptions. For pyridine, a strong π→π* transition is observed around 250-260 nm. sielc.comnist.gov Substitution on the pyridine ring can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum (λₘₐₓ). For a 2-alkyl substituted pyridine, this band is expected to be in a similar region.

n→π Transitions:* This transition involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a much weaker absorption band, typically found at longer wavelengths, around 270-300 nm for pyridine derivatives. libretexts.orgyoutube.com

The expected UV-Vis absorption data, based on pyridine and its derivatives, are summarized in the following table.

Table 3: Predicted UV-Vis Absorption Data

| Transition Type | Expected λₘₐₓ (nm) | Relative Intensity | Orbital Promotion |

|---|---|---|---|

| π→π | ~255 - 265 | Strong | Promotion of an electron from a π bonding orbital to a π anti-bonding orbital |

| n→π | ~270 - 285 | Weak | Promotion of a non-bonding electron (N lone pair) to a π anti-bonding orbital |

Solvent polarity can influence the position of these bands. The n→π* transition typically undergoes a hypsochromic shift in polar, protic solvents due to stabilization of the non-bonding orbital by hydrogen bonding.

Chiroptical Spectroscopy (e.g., Circular Dichroism)

Determination of Enantiomeric Excess and Absolute Configuration

The presence of a stereocenter at the carbon atom bearing the methyl group and attached to both the pyridine ring and the amino group makes this compound a chiral molecule. Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are essential for characterizing its stereochemistry. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is non-zero for chiral molecules. mtoz-biolabs.com

The two enantiomers, (R)- and (S)-3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, will produce CD spectra that are mirror images of each other, exhibiting Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the pyridine chromophore.

Determination of Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. A calibration curve can be constructed by measuring the CD signal of samples with known enantiomeric compositions. The enantiomeric excess (% ee) of an unknown sample can then be determined by measuring its CD signal and comparing it to the calibration curve. cam.ac.uk This provides a rapid and accurate method for assessing enantiopurity. nih.govnih.gov

Determination of Absolute Configuration: Assigning the absolute configuration (R or S) is more complex. While the sign of the Cotton effect is directly related to the absolute configuration, empirical rules are often unreliable. nih.gov The definitive method involves comparing the experimental CD spectrum with a theoretically calculated spectrum. frontiersin.orgnih.gov This is achieved by:

Performing quantum-mechanical calculations (e.g., using Density Functional Theory, DFT) to predict the CD spectra for both the R and S enantiomers. researchgate.net

Comparing the predicted spectra with the experimental spectrum.

A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.gov

Alternatively, chemical derivatization with a chiral derivatizing agent can be used to create diastereomers that exhibit more easily interpretable CD or NMR spectra, from which the absolute configuration of the original amine can be inferred. nih.govfrontiersin.org

Computational Chemistry and Theoretical Investigations of 3 1 Pyridin 2 Yl Ethylamino Propan 1 Ol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are instrumental in predicting a wide range of molecular properties by approximating the electron density of a system. For a molecule like 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol, DFT would be the primary tool for the investigations detailed below.

Geometry Optimization and Conformational Analysis

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms—the molecule's equilibrium geometry—must be determined. Geometry optimization is a computational process that finds the coordinates of the atoms corresponding to a minimum on the potential energy surface. researchgate.net For a flexible molecule like this compound, which has multiple rotatable bonds, this process is more complex and is known as a conformational analysis.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies)

The electronic behavior of a molecule is governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The difference between these energies, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comresearchgate.net

A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. nih.gov DFT calculations are highly effective for determining the energies of these frontier orbitals. aimspress.com For this compound, this analysis would reveal how the electron-donating amino and hydroxyl groups and the electron-withdrawing pyridine (B92270) ring influence its electronic characteristics and potential reactivity sites.

Below is an illustrative data table showing typical HOMO-LUMO energy values for a related aminopyridine derivative, calculated using DFT, which demonstrates the type of data that would be generated.

| Computational Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.25 | Energy level of the highest occupied molecular orbital |

| LUMO Energy | -1.76 | Energy level of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 4.49 | Indicates relative stability and chemical reactivity |

| Note: The data presented is illustrative for a related aminopyridine derivative and not specific to this compound. |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are a powerful tool for predicting spectroscopic data, which can be used to validate experimental findings or aid in structural elucidation.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to determining molecular structure. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govacs.org These theoretical predictions are invaluable for assigning peaks in experimental spectra and confirming the correct structure among several possibilities. comporgchem.com

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching, bending, and torsional motions of the atoms. acs.org The calculated spectrum can be compared with an experimental IR or Raman spectrum to confirm the presence of specific functional groups and to support the proposed molecular structure.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry is instrumental in understanding how chemical reactions occur. For the synthesis of this compound, which likely involves steps such as nucleophilic substitution or reductive amination, DFT can be used to map out the entire reaction pathway. nih.govresearchgate.netmdpi.com

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing chemists to observe conformational changes and interactions in a simulated environment, such as in a solvent. cambridge.org

Conformational Flexibility and Dynamic Behavior in Solution

For a flexible molecule like this compound, its shape and behavior can be significantly influenced by its environment, particularly in a solution. rsc.orgaps.org MD simulations can model the molecule surrounded by explicit solvent molecules (e.g., water) to explore its dynamic nature. researchgate.net

Starting from a DFT-optimized geometry, an MD simulation would track the movements of every atom over a period of nanoseconds or longer. rsc.org This allows for the observation of:

Conformational Transitions: How the molecule transitions between different low-energy conformations.

Solvent Effects: The formation and breaking of hydrogen bonds between the molecule's amino and hydroxyl groups and the surrounding water molecules.

This dynamic understanding is critical for predicting how the molecule will behave in a real-world chemical or biological system. researchgate.net

Solvent Effects and Solvation Models

The chemical behavior and conformational stability of this compound are significantly influenced by its solvent environment. Computational chemistry provides robust tools to model these interactions through various solvation models, which can be broadly categorized as implicit or explicit. pyscf.orgmuni.cz

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant (ε). muni.czmuni.cz This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute. Commonly used implicit models include:

Polarizable Continuum Model (PCM): This model creates a solute-shaped cavity within the dielectric continuum, and the solute's charge distribution polarizes the solvent, which in turn creates a reaction field that interacts with the solute. pyscf.orgmuni.cz Different variations like IEF-PCM and C-PCM exist, offering refinements in how the solute-solvent boundary is handled. pyscf.org

COnductor-like Screening MOdel (COSMO): In this model, the solute is placed in a virtual conductor environment, which simplifies the calculation of the surface charges that represent the solvent's polarization. muni.czmuni.cz

Solvation Model Density (SMD): This is a universal solvation model that builds upon the PCM framework but includes parameters derived from experimental solvation data, allowing it to account for non-electrostatic interactions like cavitation and dispersion. pyscf.orgmuni.cz

For this compound, these models can predict how the molecule's geometry, particularly the strength of its intramolecular hydrogen bond (see section 4.3.1), changes in different solvents. In polar protic solvents like water or methanol, the solvent molecules can compete for hydrogen bonding with the hydroxyl and amino groups, potentially weakening the intramolecular bond. Conversely, in non-polar aprotic solvents like benzene (B151609) or hexane, the intramolecular hydrogen bond is expected to be more stable and influential on the molecule's preferred conformation. Quantum chemical modeling can calculate the Gibbs free energies of solvation, revealing the contributions of specific and universal interactions between the solute and solvent molecules. researchgate.net

Explicit solvation models offer a more detailed picture by including individual solvent molecules in the calculation. muni.cz This "microsolvation" approach allows for the direct modeling of specific solute-solvent hydrogen bonds. muni.cz For this compound, modeling the first solvation shell with explicit water molecules, for instance, would provide precise information on the hydrogen bonding network at the molecular level. researchgate.net However, this method is computationally more demanding. Hybrid models, combining a few explicit solvent molecules with a continuum model for the bulk solvent, often provide a balance between accuracy and computational cost.

Intermolecular Interactions and Non-Covalent Bonding Analysis

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of this compound. These forces, while weaker than covalent bonds, collectively dictate the molecule's condensed-phase behavior. wikipedia.org

Characterization of Intramolecular and Intermolecular Hydrogen Bonds

The structure of this compound features both hydrogen bond donor (the hydroxyl group and the secondary amine) and acceptor (the hydroxyl oxygen, the secondary amine nitrogen, and the pyridine ring nitrogen) sites. nih.gov This allows for the formation of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonds (IMHBs): An IMHB can form between the hydroxyl group's hydrogen (proton donor) and the secondary amine's nitrogen (proton acceptor), creating a stable cyclic conformation. Theoretical studies on similar amino-alcohols, such as HOCH₂(CH₂)nCH₂NH₂, have shown that the strength of this O-H···N interaction is dependent on the length of the alkyl chain. nih.govresearchgate.net The propanol (B110389) backbone in the target molecule creates a favorable six- or seven-membered ring-like structure when the IMHB is formed, contributing to its conformational stability. The strength of this bond can be quantified using computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (AIM). nih.govresearchgate.net

Intermolecular Hydrogen Bonds: In the solid state or in concentrated solutions, intermolecular hydrogen bonds are expected to dominate. These can form between the hydroxyl group of one molecule and the pyridine nitrogen of another, or between the N-H group of one molecule and the hydroxyl oxygen of a neighbor. These interactions lead to the formation of dimers, chains, or more complex three-dimensional networks, significantly influencing physical properties like melting and boiling points.

Pi-Stacking and Cation-Pi Interactions Involving the Pyridine Ring

The pyridine ring is an electron-rich aromatic system that can participate in various π-effects. wikipedia.org

Pi-Stacking (π-π) Interactions: This interaction occurs between the aromatic rings of two separate molecules. libretexts.org Computational studies on pyridine dimers have shown that the interaction energy is highly dependent on the relative orientation of the rings. researchgate.netacs.org The most stable configuration is typically an antiparallel-displaced geometry, where the rings are offset from a direct face-to-face sandwich arrangement. researchgate.net This geometry minimizes electrostatic repulsion while maximizing favorable dispersion and electrostatic interactions. These π-π stacking forces play a significant role in the crystal packing of pyridine-containing compounds. researchgate.netrsc.org

| Geometry | Binding Energy (kcal/mol) |

|---|---|

| Antiparallel-Displaced | 3.97 |

| Antiparallel-Sandwich | 3.05 |

| Parallel-Displaced | 2.39 |

| T-shaped (up) | 1.91 |

| Parallel-Sandwich | 1.53 |

| T-shaped (down) | 1.47 |

Cation-Pi Interactions: The nitrogen atom in the pyridine ring possesses a lone pair of electrons and can be protonated to form a pyridinium (B92312) cation. wikipedia.org This positive charge can then interact favorably with the electron-rich face of a neutral pyridine ring from another molecule. This cation-π interaction is a strong, non-covalent force that is primarily electrostatic in nature. proteopedia.orgwikipedia.org It plays a critical role in molecular recognition and the structure of biological macromolecules. wikipedia.org The optimal geometry for this interaction places the cation directly above the center of the aromatic π-system. wikipedia.org

Weak Non-Covalent Interactions and Their Energetic Contributions

Van der Waals Forces: These are ubiquitous interactions that include:

London Dispersion Forces: Arising from temporary, induced dipoles in molecules, these forces are present between all parts of the molecule, including the nonpolar ethyl and propyl hydrocarbon segments. wikipedia.orglibretexts.org Their cumulative effect can be substantial, especially in closely packed structures. The strength of these interactions typically ranges from 0.5 to 2.0 kcal/mol. nih.gov

Dipole-Dipole Interactions: The permanent dipoles resulting from the polar O-H and N-H bonds, as well as the pyridine ring itself, will interact with each other. These interactions are orientation-dependent, favoring alignments where opposite charges are in proximity.

Hydrophobic Effects: In aqueous solutions, the nonpolar ethyl group and parts of the propanol chain will tend to aggregate to minimize their contact with water molecules. This entropically driven effect is crucial for the behavior of the molecule in biological environments.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 3 1 Pyridin 2 Yl Ethylamino Propan 1 Ol Analogues

Foundational Concepts of SAR and QSAR in Organic Chemistry

The exploration of how a molecule's chemical structure influences its biological effect is a cornerstone of medicinal chemistry. This principle is formalized in Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies.

Structure-Activity Relationship (SAR) is the qualitative analysis of the link between a molecule's two-dimensional or three-dimensional structure and its biological activity. The fundamental premise of SAR is that the structure of a chemical dictates its physical and chemical properties, which in turn determine its biological activity. SAR studies involve the systematic modification of a lead compound's structure—by altering functional groups, changing stereochemistry, or modifying the carbon skeleton—and observing how these changes affect its interaction with a biological target, such as an enzyme or receptor. This process allows medicinal chemists to identify the key structural features, often called the pharmacophore, that are essential for the desired biological effect. By understanding which parts of a molecule are crucial for activity, researchers can rationally design new analogues with enhanced potency, improved selectivity, or better pharmacokinetic profiles.

Quantitative Structure-Activity Relationship (QSAR) is a more advanced, computational extension of SAR. drugdesign.org QSAR moves beyond qualitative observations to establish a mathematical relationship between the chemical structure and biological activity. nih.gov The core principle of QSAR is that variations in the biological activity of a series of related compounds can be correlated with changes in their physicochemical properties, which are quantified using molecular descriptors. drugdesign.orgsemanticscholar.org The goal is to develop a predictive mathematical model in the form of an equation:

Activity = f (Molecular Descriptors) + error vlifesciences.com

If carefully developed and validated, this model can be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. semanticscholar.orgvlifesciences.com This predictive capability significantly reduces the time and cost associated with drug discovery by focusing laboratory efforts on compounds with the highest probability of success. semanticscholar.org

Molecular Descriptors for Activity Correlation

To build a QSAR model, the structural features of molecules must be converted into numerical values known as molecular descriptors. drugdesign.org These descriptors quantify the physicochemical properties of a molecule that are believed to influence its biological activity. They serve as the independent variables in the QSAR equation, correlating structural changes with changes in the observed biological response. semanticscholar.org Molecular descriptors are broadly classified based on the dimensionality of the molecular representation from which they are derived, ranging from simple 1D properties to complex 3D fields. drugdesign.org

Among the most fundamental and widely used descriptors are those that characterize the electronic, steric, and hydrophobic properties of a molecule or its substituents. slideshare.netnih.gov These three parameters are critical as they govern how a molecule "sees" and interacts with its biological target.

Electronic Parameters: These descriptors quantify the electronic effects of a substituent, such as its electron-donating or electron-withdrawing nature. These properties influence a molecule's ionization, polarity, and ability to form electrostatic or hydrogen bonds, which are crucial for receptor binding. slideshare.net A common electronic descriptor is the Hammett constant (σ) , which measures the electronic influence of a substituent on an aromatic ring. slideshare.netumich.edu

Steric Parameters: These descriptors relate to the size and shape of the molecule or its substituents. For a molecule to bind effectively, it must physically fit into its target binding site. Steric hindrance can prevent optimal binding, while a well-matched shape can enhance it. nih.gov Key steric descriptors include Taft's steric factor (Es) and Verloop steric parameters (L, B1, B5) , which describe the dimensions of a substituent. nih.gov

Hydrophobic Parameters: These descriptors measure the lipophilicity, or "greasiness," of a molecule. Hydrophobicity is critical for a drug's ability to cross biological membranes (like the gut wall or blood-brain barrier) and to engage in hydrophobic interactions within a receptor's binding pocket. slideshare.net The most common hydrophobic parameter is the partition coefficient (log P) , which measures the ratio of a compound's concentration in a nonpolar solvent (like n-octanol) to its concentration in a polar solvent (water). The substituent hydrophobicity constant (π) is derived from log P values and quantifies the hydrophobicity of a specific substituent. drugdesign.org

The following table summarizes these classical physicochemical descriptors.

| Parameter Type | Descriptor | Symbol | Description |

| Hydrophobic | Partition Coefficient | log P | Measures the overall lipophilicity of a molecule. |

| Substituent Constant | π | Measures the lipophilicity of a specific substituent. drugdesign.org | |

| Electronic | Hammett Constant | σ | Quantifies the electron-donating or -withdrawing ability of a substituent on an aromatic system. slideshare.net |

| Steric | Taft's Steric Factor | Es | Quantifies the steric bulk of a substituent. slideshare.netnih.gov |

| Verloop Parameters | L, B1-B5 | Describe the length and width of a substituent in several dimensions. nih.gov | |

| Molar Refractivity | MR | A measure of the volume of a substituent and its polarizability. |

Predictive Modeling and Virtual Screening Approaches

The primary application of a validated QSAR model is to predict the biological activity of novel chemical structures. nih.gov Once a statistically robust relationship between molecular descriptors and activity is established for a "training set" of compounds, the model can be used to estimate the activity of a "test set" of compounds that were not used in the model's creation. This process of external validation is crucial to ensure the model can generalize to new, unseen data. wikipedia.org

This predictive power is the foundation of virtual screening , a computational technique used to search large chemical libraries for molecules that are likely to be active against a specific biological target. Instead of synthesizing and testing millions of compounds—a costly and time-consuming process—researchers can use a QSAR model to rapidly calculate the predicted activity for each compound in a virtual library. nih.gov The results are then used to rank the compounds, allowing scientists to prioritize a smaller, more manageable number of high-potential candidates for actual synthesis and biological evaluation. This significantly enhances the efficiency of the drug discovery process. nih.gov

Various statistical methods are employed to construct the QSAR models, ranging from traditional linear methods to more complex machine learning algorithms. Common approaches include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS). nih.gov

Fragment-Based and Group-Based QSAR Methodologies

Fragment-Based QSAR (FB-QSAR) has emerged as a powerful tool in drug design, particularly with the rise of fragment-based drug discovery (FBDD). tandfonline.com This approach identifies and evaluates molecular fragments that interact favorably with specific sites on a biological target. tandfonline.com By correlating the presence or properties of certain fragments with biological activity, FB-QSAR models can highlight the substructures that are most important for potency or selectivity. tandfonline.com One well-known 2D fragment-based method is Hologram QSAR (HQSAR) , which generates "molecular holograms" based on fragment counts and does not require molecular alignment, making it suitable for large and diverse datasets. nih.govnih.gov

Group-Based QSAR (G-QSAR) is a similar approach that allows for a flexible definition of molecular fragments, which could be substituents at various positions in a congeneric series of molecules. vlifesciences.comwikipedia.org A key advantage of G-QSAR is its ability to provide clear, site-specific guidance for molecular design. vlifesciences.com The model can directly indicate which properties (e.g., steric bulk, hydrophobicity) are desired at a specific substitution site to improve activity, making the results highly interpretable for medicinal chemists. researchgate.net

Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR)

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods represent a significant advance over traditional 2D-QSAR by incorporating information about the three-dimensional structure of molecules. nih.gov These techniques are based on the principle that a molecule's biological activity is determined by its 3D properties and how its surrounding interaction fields are perceived by a receptor. drugdesign.org

In a typical 3D-QSAR study, a series of active molecules are computationally aligned or superimposed based on a common structural scaffold. nih.gov A 3D grid is then placed around the aligned molecules, and at each grid point, the strength of various molecular fields (e.g., steric and electrostatic) is calculated using a probe atom. drugdesign.org These field values serve as the descriptors in the QSAR analysis.

The most prominent 3D-QSAR methods are:

Comparative Molecular Field Analysis (CoMFA): The pioneering 3D-QSAR technique, CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) interaction fields around the molecules. drugdesign.orgnih.gov The resulting model is often visualized as a 3D contour map, which graphically illustrates regions where modifications to steric bulk or electrostatic charge are predicted to increase or decrease biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates similarity indices at each grid point in addition to steric and electrostatic fields. slideshare.net It also includes descriptors for hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties, often providing a more detailed and interpretable model of the SAR. researchgate.netresearchgate.net

By providing a 3D visualization of the SAR, 3D-QSAR methods offer powerful insights that can guide the rational design of more potent and selective analogues. nih.govslideshare.net

Applications of 3 1 Pyridin 2 Yl Ethylamino Propan 1 Ol As a Chiral Ligand and Organocatalyst

Design and Synthesis of Metal Complexes Featuring 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol

The synthesis of metal complexes with chiral amino alcohols is a well-established field, and this compound provides a rich platform for creating novel coordination compounds. These complexes are typically synthesized through a one-pot method where the ligand and a corresponding metal salt are refluxed in a suitable solvent.

The coordination chemistry of this compound is dominated by its ability to act as a bidentate or potentially tridentate ligand. The most common chelation mode involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the propanol (B110389) moiety, forming a stable five- or six-membered ring with a central metal ion. This N,O-donor chelation is a common feature among amino alcohol ligands. rsc.orgresearchgate.net

The stereochemistry at the metal center is influenced by the coordination number and the geometry of the resulting complex. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral. ntu.edu.sg The chirality of the ligand can induce a preferred stereochemistry at the metal center, leading to the formation of diastereomeric complexes. This is particularly relevant in octahedral complexes where the arrangement of ligands can lead to cis/trans and Δ/Λ isomerism. The specific stereochemical outcomes are dependent on the metal ion and the reaction conditions.

Table 1: Common Geometries of Transition Metal Complexes

| Coordination Number | Geometry | Potential for Isomerism |

| 4 | Tetrahedral | Optical Isomerism |

| 4 | Square Planar | Geometric (cis/trans) Isomerism |

| 6 | Octahedral | Geometric (cis/trans) and Optical (Δ/Λ) Isomerism |

This table is generated based on general principles of coordination chemistry and may not represent specific findings for this compound due to a lack of specific crystallographic data in the provided search results.

The stability and reactivity of metal-ligand complexes are critical factors in their application, particularly in catalysis. The stability of a complex is often discussed in terms of thermodynamics (stability constants) and kinetics (lability or inertness).

Kinetic Reactivity (Lability/Inertness): The kinetic lability of a complex refers to the rate at which its ligands can be exchanged. libretexts.org This property is crucial for catalytic applications where the substrate must be able to coordinate to the metal center. The lability of a complex is influenced by the electronic configuration of the metal ion. For example, complexes of d3 and low-spin d6 metal ions are typically inert, while high-spin d4, d5, d6, and d7 complexes are generally labile. dalalinstitute.comlibretexts.org Therefore, the choice of metal ion is a key determinant of the catalytic potential of a complex with this compound.

Enantioselective Catalysis

The chiral nature of this compound makes it a valuable ligand for enantioselective catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Complexes of chiral amino alcohols are well-known to catalyze a variety of asymmetric transformations. While specific examples utilizing this compound are not extensively documented, analogous systems suggest its potential in reactions such as:

Asymmetric Transfer Hydrogenation of Ketones: Chiral amino alcohol ligands, in combination with ruthenium(II) or rhodium(III) precursors, are effective catalysts for the reduction of prochiral ketones to chiral secondary alcohols using a hydrogen source like 2-propanol. diva-portal.orgnih.govrsc.org The enantioselectivity of these reactions is often high, and the configuration of the product alcohol can sometimes be switched by modifying the ligand structure. nih.gov

Enantioselective Addition of Organozinc Reagents to Aldehydes: The addition of dialkylzinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols can catalyze this reaction to produce chiral secondary alcohols with high enantiomeric excess. uctm.edursc.orgnih.gov

Table 2: Potential Asymmetric Catalytic Applications

| Reaction Type | Catalyst System (Analogous) | Product |

| Asymmetric Transfer Hydrogenation | [Ru(II) or Rh(III)] / Chiral Amino Alcohol | Chiral Secondary Alcohol |

| Enantioselective Alkylzinc Addition | Dialkylzinc / Chiral Amino Alcohol | Chiral Secondary Alcohol |

This table is based on findings for analogous chiral amino alcohol ligands and suggests potential applications for this compound.

The effectiveness of this compound in chiral induction stems from the well-defined stereochemical environment it creates around the metal center. The chiral center on the ethylamino bridge dictates the conformation of the chelate ring, which in turn influences the binding of the substrate. This steric control forces the substrate to approach the metal center from a specific direction, leading to the preferential formation of one enantiomer of the product. mdpi.com The pyridine ring and the propanol arm of the ligand can also participate in non-covalent interactions, such as hydrogen bonding or π-stacking, with the substrate, further enhancing the stereochemical control. nih.gov

The precise mechanism of catalysis depends on the specific reaction. For asymmetric transfer hydrogenation, the catalytic cycle generally involves the formation of a metal-hydride species. The chirality of the ligand influences the stereochemistry of this hydride intermediate, which then delivers the hydride to one face of the ketone preferentially. diva-portal.org Kinetic studies on analogous systems have shown that the rate-limiting step can be influenced by the coordination mode of the ligand. nih.gov

In the case of organozinc additions, the chiral amino alcohol is believed to form a chiral zinc-alkoxide complex. This complex then coordinates both the aldehyde and the organozinc reagent, bringing them into proximity within a chiral environment and facilitating the enantioselective alkyl transfer.

Computational studies, such as Density Functional Theory (DFT) calculations, on similar catalytic systems have been instrumental in elucidating the transition states and understanding the origins of enantioselectivity. nih.govrsc.org Such studies could provide valuable insights into the catalytic cycles involving complexes of this compound.

Organocatalytic Applications

The unique combination of a secondary amine, a primary alcohol, and a pyridine moiety within a chiral structure suggests that this compound could theoretically function as a bifunctional or even trifunctional organocatalyst. Such catalysts are highly valued for their ability to activate both the nucleophile and the electrophile in a reaction, often leading to high levels of stereocontrol.

Direct Organocatalysis by the Amino Alcohol Moiety

The amino alcohol portion of the molecule is a classic structural motif for organocatalysis. The amine can act as a Brønsted or Lewis base, or it can form key intermediates such as enamines or iminium ions. The hydroxyl group, in close proximity, can participate in catalysis by forming hydrogen bonds to stabilize transition states, orient substrates, or enhance the acidity/basicity of other functional groups.

In a hypothetical scenario, the secondary amine of this compound could react with a carbonyl compound (an aldehyde or ketone) to form an enamine. This enamine would then be nucleophilic and could react with an electrophile. The chirality of the catalyst would be transferred during this process, leading to an enantiomerically enriched product. The hydroxyl group could play a crucial role in this cycle by hydrogen bonding to the electrophile, thereby activating it and holding it in a specific orientation for the nucleophilic attack.

Table 1: Hypothetical Organocatalytic Reactions Catalyzed by the Amino Alcohol Moiety

| Reaction Type | Role of Amine | Role of Hydroxyl Group | Potential Substrates |

| Aldol (B89426) Reaction | Enamine formation with a ketone donor | Hydrogen bonding to the aldehyde acceptor | Ketones and Aldehydes |

| Michael Addition | Enamine formation with a carbonyl donor | Hydrogen bonding to the Michael acceptor | Aldehydes, Ketones, and α,β-Unsaturated compounds |

| Mannich Reaction | Enamine formation with a ketone/aldehyde donor | Hydrogen bonding to the imine electrophile | Aldehydes, Amines, and Ketones |

This table is a theoretical representation of potential applications and is not based on published experimental data for this compound.

Synergy between Pyridine and Hydroxyl/Amine Functionalities

The presence of the pyridine ring introduces another layer of potential catalytic activity. The nitrogen atom of the pyridine is basic and can act as a hydrogen bond acceptor or a Lewis base. This could work in concert with the amino alcohol functionality to create a highly organized and effective catalytic pocket.

For instance, in a hypothetical reaction, the hydroxyl group could act as a Brønsted acid to protonate a substrate, while the pyridine nitrogen acts as a Brønsted base to deprotonate another reagent. This "push-pull" mechanism can significantly accelerate reactions. Furthermore, the pyridine ring can engage in π-π stacking interactions with aromatic substrates, which can help in substrate recognition and orientation, further enhancing stereoselectivity.

The synergistic effect could be particularly pronounced in reactions where the substrate has multiple points of interaction. The catalyst could then act as a multidentate entity, binding the substrate in a highly ordered transition state.

Table 2: Potential Synergistic Catalytic Modes

| Catalytic Mode | Function of Amino Group | Function of Hydroxyl Group | Function of Pyridine Ring |

| Bifunctional Acid/Base | Lewis Base / Enamine Formation | Brønsted Acid / H-bond Donor | Brønsted Base / H-bond Acceptor |

| Substrate Organization | Covalent Binding (Enamine) | Hydrogen Bonding | π-π Stacking / Steric Influence |

This table illustrates the theoretical synergistic roles of the functional groups within this compound and is not based on experimental evidence.

Derivatization and Chemical Modifications of 3 1 Pyridin 2 Yl Ethylamino Propan 1 Ol

Selective Functionalization of the Hydroxyl Group

The primary hydroxyl group in 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol is a prime target for selective functionalization. Its reactivity allows for the introduction of a wide array of functional groups, which can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.

One of the most common modifications is acylation , which involves the reaction of the hydroxyl group with acylating agents like acid anhydrides or acyl chlorides. For instance, reaction with acetic anhydride (B1165640) can yield the corresponding acetate (B1210297) ester. The choice of the acylating agent can be tailored to introduce various functionalities. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate these reactions. In carbohydrate chemistry, which also deals with multiple hydroxyl groups, selective acylation is a well-established technique. iisc.ac.innih.govntnu.no For example, the use of benzoyl cyanide in the presence of DMAP has been shown to selectively acylate axial hydroxyl groups in diols. nih.gov While the stereochemical environment of this compound is different, the principle of using specific reagents to achieve selectivity is applicable.

Alkylation of the hydroxyl group to form ethers is another important transformation. This can be achieved using alkyl halides in the presence of a base. The resulting ether linkage is generally more stable than an ester linkage under physiological conditions.

Table 1: Examples of Selective Functionalization of the Hydroxyl Group

| Reaction Type | Reagent Example | Product Functional Group | Potential Application |

| Acylation | Acetic Anhydride | Ester | Prodrug design |

| Alkylation | Benzyl Bromide | Ether | Modification of solubility |

| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Silyl Ether | Protecting group for further synthesis |

Chemical Transformations at the Secondary Amine Nitrogen

N-Alkylation is a common reaction for secondary amines. libretexts.org It can be achieved by reacting the amine with alkyl halides. However, a challenge with direct alkylation is the potential for over-alkylation to form a quaternary ammonium (B1175870) salt. msu.edulibretexts.org To achieve mono-alkylation, reductive amination with an aldehyde or ketone is often a more controlled approach.

N-Acylation with acid chlorides or anhydrides leads to the formation of amides. This transformation converts the basic amine into a neutral amide, which can have a profound impact on the molecule's properties.

Sulfonamide formation is another important reaction. libretexts.org Reacting the secondary amine with a sulfonyl chloride in the presence of a base yields a sulfonamide. libretexts.org Sulfonamides are a key functional group in many therapeutic agents.

Table 2: Chemical Transformations at the Secondary Amine Nitrogen

| Reaction Type | Reagent Example | Product Functional Group | Key Feature |

| N-Alkylation | Methyl Iodide | Tertiary Amine | Increased basicity |

| N-Acylation | Acetyl Chloride | Amide | Neutralization of basicity |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Introduction of a key pharmacophore |

Modifications and Substitutions on the Pyridine (B92270) Ring

The pyridine ring of this compound is an aromatic heterocycle that can undergo various modifications, primarily through electrophilic or nucleophilic substitution reactions. The position of substitution on the pyridine ring can be influenced by the directing effects of the existing substituent and the reaction conditions.

Introducing electron-donating or electron-withdrawing groups onto the pyridine ring can significantly alter the electronic properties of the molecule, which can in turn affect its biological activity and fluorescence properties. beilstein-journals.org For example, the introduction of a methyl group, an electron-donating group, can stabilize the ring system. beilstein-journals.org Conversely, electron-withdrawing groups can also be introduced to modulate the molecule's properties. beilstein-journals.org

In the context of developing new therapeutic agents, modifications to the pyridine ring have been shown to be a viable strategy. For instance, in the development of bedaquiline (B32110) analogues, replacement of a quinoline (B57606) ring with a substituted pyridine ring led to potent compounds. nih.gov It was found that mono-substituted aryl groups on the pyridine ring were generally favored over di-substituted ones. nih.gov

Table 3: Potential Modifications on the Pyridine Ring

| Reaction Type | Reagent/Condition Example | Position of Substitution | Potential Effect |

| Halogenation | N-Bromosuccinimide | Varies | Modulation of electronic properties |

| Nitration | Nitric Acid/Sulfuric Acid | Varies | Introduction of a versatile handle for further functionalization |

| Arylation | Palladium-catalyzed cross-coupling | Varies | Increased molecular complexity |

Synthesis of Bioconjugates and Hybrid Chemical Entities

The functional groups on this compound make it a suitable candidate for the synthesis of bioconjugates and hybrid molecules. sspc.ie Bioconjugation involves the covalent linking of a molecule to a biomolecule, such as a protein or a peptide, to enhance its therapeutic efficacy or for diagnostic purposes. nih.govmdpi.com

The primary hydroxyl and secondary amine groups can be used as handles for conjugation. For example, the hydroxyl group can be activated to react with an amino group on a protein. The secondary amine can be modified to introduce a linker that can then be attached to a biomolecule.

The synthesis of hybrid molecules involves combining the structural features of this compound with another pharmacophore to create a new chemical entity with potentially synergistic or novel biological activities. mdpi.com For example, it could be conjugated to other small molecules known to have specific biological targets.

Table 4: Approaches for the Synthesis of Bioconjugates and Hybrid Molecules

| Conjugation Strategy | Functional Group Targeted | Linker/Reagent Example | Resulting Entity |

| Amide Bond Formation | Hydroxyl group (after activation) or Secondary Amine | Carboxylic acid-containing biomolecule | Peptide/Protein Conjugate |

| Click Chemistry | Introduction of an azide (B81097) or alkyne handle | Copper(I)-catalyzed azide-alkyne cycloaddition | Triazole-linked Hybrid Molecule |

| Ether Linkage | Hydroxyl group | Halogenated linker | Stable Bioconjugate |

Future Directions and Emerging Research Avenues for 3 1 Pyridin 2 Yl Ethylamino Propan 1 Ol

Innovation in Sustainable Synthetic Methodologies

The future synthesis of 3-(1-Pyridin-2-yl-ethylamino)-propan-1-ol and related chiral amino alcohols will increasingly prioritize green and sustainable practices. Traditional methods often rely on metal-hydride reducing agents or organometallic catalysts, which can be expensive and generate significant waste. frontiersin.orgnih.govjocpr.com Future research will likely focus on biocatalytic and chemo-enzymatic routes that offer high stereoselectivity under mild conditions. frontiersin.orgnih.gov

Enzymatic processes, such as the use of engineered amine dehydrogenases (AmDHs) or the coupling of transketolase and transaminase reactions, present highly efficient and environmentally benign alternatives for producing chiral amino alcohols. frontiersin.orgnih.govnih.govacs.org These methods utilize ammonia (B1221849) as the amino donor and operate in aqueous systems, drastically reducing the environmental footprint. frontiersin.orgnih.gov Further research into optimizing these biocatalytic cascades, potentially within continuous-flow microreactor systems, could lead to scalable and highly efficient production. nih.gov

| Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis (e.g., AmDH) | High stereoselectivity, mild reaction conditions, uses ammonia as amino donor, reduced waste. frontiersin.orgnih.gov | Enzyme engineering for broader substrate scope, process optimization in continuous-flow reactors. nih.gov |

| Chemo-catalysis | Potentially high throughput, diverse catalyst options. | Development of catalysts based on earth-abundant metals, use of green solvents and energy sources (e.g., microwave). ijpsonline.com |

| Traditional Synthesis | Established procedures. jocpr.com | Modification to reduce hazardous reagents and improve atom economy. |

Advanced Characterization Beyond Standard Techniques

While standard techniques like NMR and mass spectrometry are crucial for routine characterization, a deeper understanding of the compound's structure and behavior necessitates more advanced methods. nih.govtandfonline.comresearchgate.net Future studies should employ a suite of sophisticated analytical tools to probe its stereochemistry, conformational dynamics, and intermolecular interactions.

Circular Dichroism (CD) spectroscopy will be invaluable for confirming the absolute configuration of the chiral center and studying its conformational changes upon coordination to a metal or participation in hydrogen bonding. For investigating complex mixtures or elucidating fragmentation pathways, advanced mass spectrometry techniques such as tandem MS/MS could be employed. Furthermore, single-crystal X-ray diffraction will be essential for unequivocally determining the three-dimensional structure of the molecule or its metallic complexes, providing precise data on bond lengths, angles, and crystal packing. nih.gov

Predictive Computational Tools and Machine Learning Integration

The integration of computational chemistry and machine learning (ML) is set to revolutionize the study of molecules like this compound. umich.eduresearchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be used to predict molecular properties, rationalize reaction mechanisms, and understand the nature of non-covalent interactions that govern supramolecular assembly. tandfonline.com

Machine learning algorithms, trained on data from quantum mechanical calculations or experimental results, can accelerate the discovery of new catalysts and predict their performance with high accuracy. umich.eduresearchgate.netnewswise.com For instance, ML models can screen vast virtual libraries of analogues to identify candidates with optimal catalytic activity or selectivity, significantly reducing the need for laborious trial-and-error experimentation. researchgate.netrsc.org This predictive power will guide synthetic efforts, focusing resources on the most promising molecular designs. researchgate.netnewswise.com

Expanding Catalytic Scope and Stereoselectivity

The inherent chirality and coordinating nitrogen and oxygen atoms make this compound a prime candidate for development as a chiral ligand in asymmetric catalysis. hkbu.edu.hkdiva-portal.org Chiral pyridine-containing ligands have a long history of application in a wide array of metal-catalyzed reactions. hkbu.edu.hknih.govscispace.com

Future research will focus on exploring the utility of this compound and its derivatives as ligands for various transition metals (e.g., palladium, iridium, nickel, rhodium) in reactions such as:

Asymmetric Hydrogenation: Creating chiral centers with high enantiomeric excess.

C-H Functionalization: Directly converting C-H bonds into more complex functionalities. nih.gov

Allylic Alkylation: A fundamental carbon-carbon bond-forming reaction. diva-portal.org

Reductive Amination: An important transformation for synthesizing chiral amines. nih.gov

The modular nature of the molecule allows for systematic tuning of its steric and electronic properties to optimize both reactivity and enantioselectivity for a target reaction. nih.govnih.gov

Exploration of Novel Supramolecular Assemblies and Material Science Applications

The pyridine (B92270) nitrogen, along with the amine and hydroxyl groups, provides multiple sites for non-covalent interactions, such as hydrogen bonding and metal coordination. mdpi.com This makes this compound an excellent building block for constructing complex supramolecular architectures. mdpi.comrsc.orgrsc.org

Research in this area will explore the self-assembly of the molecule into higher-order structures like helices, sheets, or three-dimensional networks. rsc.orgresearchgate.net The introduction of metal ions could lead to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting properties and potential applications in gas storage, separation, or heterogeneous catalysis. The chirality of the molecule could be used to induce chirality in the resulting supramolecular structures, creating materials with unique optical or recognition properties. rsc.orgresearchgate.net

Design of Analogues for Targeted Academic Research

Systematic modification of the this compound scaffold is a key strategy for probing structure-activity relationships and developing new functionalities. ijpsonline.comrsc.orgnih.govnih.gov Future research will involve the rational design and synthesis of analogues to fine-tune the molecule's properties for specific academic investigations.

| Modification Site | Potential Impact | Research Goal |

| Pyridine Ring | Altering electronic properties and coordination ability. | Enhancing catalytic activity; tuning material properties. |

| Ethylamino Bridge | Modifying steric bulk and conformational flexibility. | Improving stereoselectivity in catalysis. nih.gov |